molecular formula C₁₅H₁₃ClF₃NO B1161063 (4S)-Efavirenz 2-Desoxo-2-methyl

(4S)-Efavirenz 2-Desoxo-2-methyl

Cat. No.: B1161063
M. Wt: 315.72
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-Efavirenz 2-Desoxo-2-methyl is a chiral analytical reference standard of significant interest in antiviral research and pharmaceutical development. This compound is a key stereospecific analog and potential metabolite of Efavirenz, a well-characterized non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 [https://pubchem.ncbi.nlm.nih.gov/compound/Efavirenz]. Its primary research application is as a high-purity standard for use in analytical chemistry, specifically in mass spectrometry and chromatography, to aid in the quantification, metabolic profiling, and pharmacokinetic studies of Efavirenz and its related compounds. By providing a defined stereoisomer, researchers can investigate the structure-activity relationships (SAR) of NNRTIs, as the (4S) configuration is known to be critical for the antiviral activity of the parent drug [https://go.drugbank.com/drugs/DB00634]. The "2-desoxo-2-methyl" modification offers a valuable tool for probing the enzyme's binding pocket and understanding the metabolic pathways and degradation products of this important class of antiretroviral therapeutics. This product is intended for use in a controlled laboratory setting by qualified personnel.

Properties

Molecular Formula

C₁₅H₁₃ClF₃NO

Molecular Weight

315.72

Synonyms

(4S)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-2-methyl-4-(trifluoromethyl)-2H-3,1-benzoxazine;  (4S)-6-Chloro-4-(cyclopropylethynyl)-2-methyl-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazine

Origin of Product

United States

Comprehensive Structural Elucidation and Stereochemical Characterization of 4s Efavirenz 2 Desoxo 2 Methyl

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel compounds, providing highly accurate mass measurements that facilitate the determination of elemental composition. For (4S)-Efavirenz 2-Desoxo-2-methyl, HRMS analysis is critical in confirming its molecular formula and in studying its fragmentation pathways, which offers valuable insights into its structural framework.

When subjected to HRMS analysis, typically using techniques like electrospray ionization (ESI), the quasi-molecular ion of (4S)-Efavirenz 2-Desoxo-2-methyl would be observed. The high resolving power of the mass analyzer allows for the differentiation of its exact mass from other ions with the same nominal mass. For instance, a liquid chromatography-HRMS/MS method could be employed for the quantification of Efavirenz (B1671121) and its metabolites. nih.govscite.ai

The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments is equally important. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, key structural motifs can be identified. For Efavirenz and its analogs, characteristic fragmentation patterns have been observed. nih.gov For instance, in the negative ionization mode, a prominent fragment corresponding to the loss of the cyclopropylethynyl group is often seen. The analysis of these fragments helps to piece together the connectivity of the molecule.

Table 1: Representative HRMS Data for an Efavirenz Analog

IonCalculated m/zObserved m/zAssignment
[M-H]⁻314.0201314.0203Parent Molecule (Efavirenz)
Fragment 1244.0172244.0200Loss of cyclopropylethynyl group
Fragment 2216.0207216.0206Further fragmentation

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity between atoms.

1D and 2D NMR Techniques (e.g., 1H, 13C, COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete assignment of all proton (¹H) and carbon (¹³C) signals in (4S)-Efavirenz 2-Desoxo-2-methyl.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment of each proton, their multiplicity (splitting pattern), and their integration (number of protons).

¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca

COSY (Correlation Spectroscopy): This 2D experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). sdsu.eduyoutube.com This is crucial for identifying adjacent protons in the structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (¹JCH). sdsu.eduyoutube.com This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com This long-range correlation is vital for connecting different fragments of the molecule and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly useful for determining stereochemistry and conformation.

Table 2: Representative ¹H and ¹³C NMR Data for an Efavirenz Analog

Positionδ ¹³C (ppm)δ ¹H (ppm, multiplicity, J in Hz)HMBC Correlations (¹H to ¹³C)
Aromatic CH~120-130~7.0-7.5 (m)Other aromatic C, Quaternary C
Cyclopropyl (B3062369) CH₂~5-15~0.5-1.5 (m)Other cyclopropyl C, Acetylenic C
Methyl CH₃~20-30~1.5-2.5 (s)Quaternary C

Stereochemical Assignment through Nuclear Overhauser Effect (NOE) and J-coupling Analysis

The absolute stereochemistry at the C4 position is a critical feature of Efavirenz and its analogs. The Nuclear Overhauser Effect (NOE) is a powerful technique for this assignment. An NOE is observed between nuclei that are in close spatial proximity. By identifying NOE correlations between specific protons, the relative orientation of substituents around the chiral center can be determined.

Furthermore, the analysis of proton-proton coupling constants (J-values) can provide valuable information about the dihedral angles between adjacent protons, which in turn helps to define the conformation of the molecule in solution. While the Mosher method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines, its direct application here would depend on the presence of a suitable functional group. usm.eduresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. scielo.brnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies. For (4S)-Efavirenz 2-Desoxo-2-methyl, key vibrational bands would be expected for the N-H bond of the benzoxazine (B1645224) ring, the C≡C triple bond of the cyclopropylethynyl group, and the C-F bonds of the trifluoromethyl group. researchgate.netresearchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide additional information about the molecular structure. scielo.br

Table 3: Representative Vibrational Spectroscopy Data for Efavirenz

Functional GroupIR Frequency (cm⁻¹)Raman Shift (cm⁻¹)
N-H Stretch~3310~3310
C≡C Stretch~2250~2250
C=O Stretch (in Efavirenz)~1743~1740
C-F Stretch~1100-1300~1100-1300

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. researchgate.net To perform this analysis, a suitable single crystal of (4S)-Efavirenz 2-Desoxo-2-methyl must be grown.

The diffraction pattern of X-rays passing through the crystal is used to generate an electron density map, from which the positions of all atoms in the molecule can be determined with high precision. This technique would unequivocally confirm the (4S) configuration at the chiral center and provide precise bond lengths, bond angles, and torsional angles. The crystal structure of Efavirenz and its complexes have been extensively studied, providing a solid foundation for comparison. nih.govrcsb.org

Circular Dichroism (CD) Spectroscopy for Chiral Purity and Configuration

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov It is a powerful tool for confirming the enantiomeric purity and can also be used to assign the absolute configuration of a chiral compound by comparing the experimental spectrum with that of a known standard or with a spectrum predicted by theoretical calculations. nih.govunica.ityoutube.com

The CD spectrum of (4S)-Efavirenz 2-Desoxo-2-methyl would be expected to show a unique pattern of positive and negative Cotton effects, which is a mirror image of the spectrum of its (4R)-enantiomer. This provides a sensitive method for detecting the presence of the unwanted enantiomer.

Chromatographic Methods for Purity Assessment and Isomeric Separation

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities. tandfonline.comthermofisher.com For chiral drugs such as Efavirenz, it is especially important to separate and quantify the desired enantiomer from its inactive or potentially harmful counterpart. sapub.orgmdpi.com Chromatographic techniques are the cornerstone of pharmaceutical analysis for assessing purity and separating isomers. mdpi.comgoogle.com A variety of methods, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC), have been developed to separate Efavirenz from its related substances, including process-related impurities like (4S)-Efavirenz 2-Desoxo-2-methyl, which is an analog of Efavirenz. researchgate.netimpurity.com

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely utilized method for the analysis of Efavirenz and its impurities due to its high precision, versatility, and robustness. mdpi.comnih.gov Both reversed-phase and normal-phase HPLC methods have been established for purity and chiral separation.

Reversed-Phase HPLC (RP-HPLC) for Impurity Profiling:

RP-HPLC is a powerful technique for quantifying Efavirenz and separating it from its related substances. tandfonline.com Various methods have been developed and validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. tandfonline.comresearchgate.net These methods are capable of quantifying impurities at very low levels, often at a 0.2% quantification threshold. tandfonline.comresearchgate.net A stability-indicating HPLC method using a cyano column was developed to separate Efavirenz from its trans-alkene reduction product, demonstrating the technique's ability to resolve structurally similar compounds. nih.gov

Detailed research findings have led to the optimization of various chromatographic parameters to achieve efficient separation. For instance, one validated method utilizes an Inertsil-ODS 3V column at 45°C with a mobile phase of 0.1% o-Phosphoric acid and Acetonitrile (B52724) (20:80 v/v) at a flow rate of 1.5 ml/min, with detection at 245 nm. tandfonline.com Another method employed a Phenomenex-Luna RP-18 column with an Acetonitrile and Phosphate Buffer mobile phase (58:42 v/v) at a flow rate of 1.0 ml/min and detection at 247 nm. researchgate.net The selection of the mobile phase composition and pH is critical; for the acidic drug Efavirenz, an acidic mobile phase is often chosen to maintain it in an un-ionized state for better resolution. tandfonline.com

Table 1: Examples of Validated RP-HPLC Methods for Efavirenz Impurity Analysis

ParameterMethod 1Method 2Method 3
ColumnInertsil-ODS 3V (250 x 4.6 mm, 5 µm) tandfonline.comPhenomenex - Luna RP-18(2) (250×4.6mm, 5 μm) researchgate.netZodiac C18 researchgate.net
Mobile Phase0.1% o-Phosphoric acid : Acetonitrile (20:80 v/v) tandfonline.comAcetonitrile : Phosphate Buffer (58:42 v/v) researchgate.netMethanol : Acetonitrile (80:20 v/v) researchgate.net
Flow Rate1.5 ml/min tandfonline.com1.0 ml/min researchgate.netNot Specified
Detection (UV)245 nm tandfonline.com247 nm researchgate.net280 nm researchgate.net
Column Temperature45°C tandfonline.comNot SpecifiedNot Specified
Linearity Range20% to 120% of specification level tandfonline.com0.64‐3.71 μg/mL researchgate.net15-45 μg/ml researchgate.net
Accuracy (% Recovery)90.64% to 106.91% tandfonline.com106.5% to 112.4% researchgate.net98.77% to 101.45% researchgate.net

Chiral HPLC for Isomeric Separation:

Since Efavirenz is a chiral molecule, separating the desired (S)-enantiomer from the unwanted (R)-enantiomer is mandatory. sapub.org Chiral HPLC is the preferred method for this purpose, typically using a chiral stationary phase (CSP). sapub.orgresearchgate.net These separations are often performed in the normal-phase mode. lawdata.com.tw

Successful enantioseparation has been achieved using polysaccharide-derived CSPs, such as cellulose (B213188) tris(3,5-dimethylphenyl)carbamate (Chiralcel OD-H). lawdata.com.tw One study reported good resolution (Rs > 3.0) between the (R)- and (S)-enantiomers using a Chiralcel OD-H column with a mobile phase of n-Hexane and Isopropyl alcohol (90:10 v/v). sapub.org Another method used the same column but with a mobile phase of n-hexane, ethanol, and trifluoroacetic acid (TFA). lawdata.com.tw The addition of TFA was found to be crucial for deactivating residual silanol (B1196071) groups on the CSP, resulting in better peak symmetry and resolution. lawdata.com.tw

Reversed-phase chiral HPLC methods have also been developed. A method using a Lux Amylose-2 column, which contains amylose (B160209) tris(5-chloro-2-methyl phenyl carbamate) as the stationary phase, successfully separated the enantiomers. researchgate.net The mobile phase for this method consisted of 0.1% formic acid in water and acetonitrile (55:45, v/v). researchgate.net

Table 2: Chiral HPLC Methods for Efavirenz Enantioseparation

ParameterMethod 1 (Normal Phase)Method 2 (Reversed Phase)
Chiral Stationary Phase (CSP)Chiralcel OD-H (Cellulose tris(3,5-dimethylphenyl)carbamate) lawdata.com.twLux Amylose-2 (Amylose tris(5-chloro-2-methyl phenyl carbamate)) researchgate.net
Mobile Phasen-Hexane : 2-Propanol : TFA lawdata.com.tw0.1% Formic Acid in Water : Acetonitrile (55:45, v/v) researchgate.net
Flow RateNot Specified1.0 mL/min researchgate.net
Detection (UV)Not Specified252 nm researchgate.net
Column TemperatureNot Specified25°C researchgate.net
LOD for (R)-Efavirenz66 ng/mL lawdata.com.twjfda-online.com0.01 mg/mL researchgate.net
LOQ for (R)-Efavirenz200 ng/mL lawdata.com.twjfda-online.com0.04 mg/mL researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement that uses smaller particle size columns (sub-2 µm) to achieve faster and more efficient separations compared to conventional HPLC. sapub.org A rapid isocratic chiral UPLC method was developed for the enantioseparation of Efavirenz, demonstrating a significant reduction in run time while maintaining good resolution. sapub.org This method utilized a Chiralcel OD-H column (5 µm particle size, though used in a UPLC system) with a mobile phase of n-Hexane and Isopropyl alcohol (90:10 v/v) at a flow rate of 1.0 mL/min and a column temperature of 30°C. sapub.org The method was validated and showed excellent linearity and was capable of quantifying the R-Efavirenz enantiomer down to 0.249 μg/mL. sapub.org

Thin-Layer Chromatography (TLC)

TLC, including its high-performance version (HPTLC), offers a simpler and more cost-effective method for the analysis of Efavirenz. rjpbcs.comresearchgate.net The chromatographic mobility of Efavirenz has been studied in numerous solvent systems, and various colorimetric reagents can be used for its detection on TLC plates. nuph.edu.uaresearchgate.net

An HPTLC method has been developed and validated for the estimation of Efavirenz in bulk and tablet forms. rjpbcs.com The method employed silica (B1680970) gel 60 F254 plates as the stationary phase and a mobile phase of Toluene (B28343), Ethyl acetate (B1210297), and Formic acid (10:3:1 v/v/v). rjpbcs.com Densitometric detection was performed at 254 nm. rjpbcs.com The method was found to be linear in the concentration range of 300 to 1800 ng/mL, and recovery studies showed an accuracy of 99.38% to 99.68%. rjpbcs.com This demonstrates that HPTLC is a suitable technique for routine quality control analysis. rjpbcs.com

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the impurity profiling of volatile and semi-volatile organic compounds in pharmaceutical materials. thermofisher.com This technique is essential for detecting impurities that may originate from the manufacturing process or starting materials. thermofisher.com While specific applications for (4S)-Efavirenz 2-Desoxo-2-methyl are not detailed, GC-MS provides high sensitivity and allows for confident structural elucidation of unknown impurities through high-resolution accurate mass measurements and MS/MS experiments. thermofisher.comresearchgate.net A typical setup involves a capillary column (e.g., 5% diphenyl dimethyl polysiloxane) with helium as the carrier gas. thermofisher.comresearchgate.net

In Vitro Biotransformation and Enzymatic Studies of 4s Efavirenz 2 Desoxo 2 Methyl

Identification of Cytochrome P450 Isoforms Involved in Biotransformation of Efavirenz (B1671121) Derivatives

The primary route of efavirenz metabolism involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, predominantly occurring in the liver. rjppd.org In vitro studies with human liver microsomes (HLMs) and recombinant human CYP enzymes have identified several key isoforms responsible for the biotransformation of efavirenz.

CYP2A6 has been identified as the main catalyst for hydroxylation at the C7 position, producing 7-hydroxyefavirenz (B1416612). nih.gov This is considered a less dominant pathway, accounting for about 22.5% of efavirenz metabolism in vitro. nih.gov Some research also suggests that CYP2A6 may contribute to a lesser extent to 8-hydroxylation. nih.govpharmgkb.org

Other isoforms, including CYP3A4, CYP3A5, and CYP1A2, are thought to play minor roles in the formation of 8-hydroxyefavirenz (B1664214). pharmgkb.org Furthermore, CYP2B6 is also the primary enzyme involved in the subsequent oxidation of 8-hydroxyefavirenz to the secondary metabolite, 8,14-dihydroxyefavirenz (B8820817). pharmgkb.org

EnzymePrimary Metabolic ReactionMetabolite FormedContribution to Metabolism
CYP2B6 8-hydroxylation8-hydroxyefavirenzMajor pathway (~77.5%) nih.govpharmgkb.org
8,14-dihydroxylation8,14-dihydroxyefavirenzSecondary metabolism pharmgkb.org
CYP2A6 7-hydroxylation7-hydroxyefavirenzMinor pathway (~22.5%) nih.govpharmgkb.org
8-hydroxylation8-hydroxyefavirenzMinor contribution nih.govpharmgkb.org
CYP3A4 8-hydroxylation8-hydroxyefavirenzMinor contribution rjppd.orgpharmgkb.org
CYP3A5 8-hydroxylation8-hydroxyefavirenzMinor contribution pharmgkb.org
CYP1A2 8-hydroxylation8-hydroxyefavirenzMinor contribution pharmgkb.org

Characterization of Other Enzyme Systems (e.g., UDP-Glucuronosyltransferases) Contributing to Metabolic Pathways

Following primary oxidation by CYP enzymes, efavirenz and its hydroxylated metabolites undergo secondary, or Phase II, metabolism, primarily through conjugation with glucuronic acid. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). mdpi.com

UGT2B7 is the primary enzyme responsible for the direct glucuronidation of the parent efavirenz molecule, forming efavirenz-N-glucuronide. pharmgkb.orgnih.gov While this is a recognized pathway, it is generally considered minor compared to the oxidative routes. pharmgkb.org In vitro assays with recombinant human UGTs confirmed that UGT2B7 is the most efficient enzyme for this reaction, although UGT1A3, UGT1A8, UGT1A9, and UGT1A10 can also form this conjugate, but at a much lower velocity. nih.gov

The hydroxylated metabolites of efavirenz are also substrates for various UGT enzymes. mdpi.comnih.gov 8-hydroxyefavirenz-glucuronide is the major metabolite found in urine, indicating that glucuronidation of the primary CYP-mediated metabolites is a significant clearance pathway. pharmgkb.org In vitro studies have also shown that efavirenz can inhibit certain UGT isoforms, such as UGT1A1, UGT1A4, and UGT1A9, suggesting a potential for drug-drug interactions with medications metabolized by these enzymes. mdpi.comelsevierpure.comnih.gov

EnzymeSubstrateMetabolite FormedRole in Pathway
UGT2B7 EfavirenzEfavirenz-N-glucuronideDirect conjugation of parent drug pharmgkb.orgnih.gov
Multiple UGTs 8-hydroxyefavirenz8-hydroxyefavirenz-glucuronideConjugation of major primary metabolite pharmgkb.orgnih.gov
7-hydroxyefavirenz7-hydroxyefavirenz-glucuronideConjugation of minor primary metabolite researchgate.net
8,14-dihydroxyefavirenz8,14-dihydroxyefavirenz-glucuronideConjugation of secondary metabolite pharmgkb.org

Regio- and Stereoselective Oxidation and Conjugation Mechanisms

The metabolism of efavirenz is highly regio- and stereoselective. The molecule has several potential sites for metabolic attack, but in vitro enzymatic studies have shown a clear preference for specific positions.

Oxidation:

C8-hydroxylation: The most favorable reaction, catalyzed mainly by CYP2B6, occurs on the aromatic ring, leading to 8-hydroxyefavirenz. nih.gov

C7-hydroxylation: The second most common oxidative reaction, catalyzed by CYP2A6, also occurs on the aromatic ring, forming 7-hydroxyefavirenz. nih.gov

C14-hydroxylation: Hydroxylation of the cyclopropane (B1198618) ring at the C14 position has also been identified, leading to metabolites like 8,14-dihydroxyefavirenz, which is formed from the further oxidation of 8-hydroxyefavirenz by CYP2B6. pharmgkb.orgnih.gov

Conjugation:

N-glucuronidation: Direct conjugation occurs at the secondary amine in the benzoxazine (B1645224) ring structure, catalyzed by UGT2B7. nih.gov

O-glucuronidation: The hydroxyl groups introduced during Phase I metabolism (at C7, C8, and C14) are the sites for O-glucuronide conjugation, a reaction mediated by multiple UGTs. nih.govresearchgate.net

Sulfation: The sulfate (B86663) conjugate of 8-hydroxyefavirenz has been found in the urine of rats and monkeys, but not humans, highlighting species differences in conjugation pathways. nih.gov

In Vitro Metabolic Stability Assessment in Subcellular Fractions and Cell-based Systems

The metabolic stability of efavirenz and its derivatives is typically assessed using in vitro systems that contain metabolically active enzymes.

Microsomes: Human liver microsomes (HLMs) are the most common system for these studies, as they are rich in CYP and UGT enzymes. nih.gov In HLMs, efavirenz is extensively metabolized, primarily to 8-hydroxyefavirenz and 7-hydroxyefavirenz. nih.gov Studies have also been conducted in brain microsomes from humans, mice, and macaques, which showed that P450-dependent metabolism of efavirenz occurs in the brain, although to a lesser extent than in the liver. nih.govnih.gov These brain microsomes were capable of forming 8-hydroxyefavirenz and glucuronidating its metabolites. nih.gov

Cell-based Systems: Studies using primary neural cells from mice revealed cell-type-specific metabolism. nih.gov Microglial cells were found to metabolize efavirenz to 8-hydroxyefavirenz. nih.govnih.gov In contrast, cortical neurons and astrocytes did not metabolize the parent drug but were able to glucuronidate its P450-dependent metabolites, 8-hydroxyefavirenz and 8,14-dihydroxyefavirenz. nih.govnih.gov

Regarding the stability of the metabolites themselves, one study found that while efavirenz and 8-hydroxyefavirenz were stable under various storage and handling conditions, 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz showed significant instability in plasma at room temperature, -20°C, and when heated to 60°C. nih.gov

Comparative Biotransformation Profiles with Parent Efavirenz and Other Metabolites/Derivatives

Comparing the formation rates of primary metabolites in vitro provides insight into the dominant clearance pathways.

Parameter8-hydroxyefavirenz Formation7-hydroxyefavirenz FormationReference
Relative Formation Rate ~7.7-fold higherLower nih.gov
Contribution to CLint ~77.5%~22.5% nih.gov
Primary Enzyme CYP2B6CYP2A6 nih.gov

Significant species differences in metabolism have also been observed. For instance, the direct glucuronidation of efavirenz was detected in brain microsomes from cynomolgus macaques but not from mice or humans. nih.gov Additionally, the sulfate conjugate of 8-hydroxyefavirenz was identified in rats and monkeys but not in humans. nih.gov These differences underscore the importance of using human-derived in vitro systems for accurately predicting metabolic pathways in humans.

Molecular Pharmacology and in Vitro Biological Activity of 4s Efavirenz 2 Desoxo 2 Methyl

Mechanisms of Resistance to NNRTIs at the Molecular Level (e.g., RT mutations affecting binding, such as K103N, Y181C, Y188L, G190)

No studies were found that investigated the interaction of (4S)-Efavirenz 2-Desoxo-2-methyl with wild-type or mutant HIV-1 reverse transcriptase (RT). Research on the parent compound, Efavirenz (B1671121), has established that mutations like K103N, Y181C, Y188L, and G190A in the NNRTI binding pocket of the RT enzyme can confer resistance by reducing the binding affinity of the inhibitor. nih.govscienceopen.com However, the susceptibility of these mutant strains to (4S)-Efavirenz 2-Desoxo-2-methyl has not been documented.

In Vitro Cytotoxicity Assessment in Relevant Cell Lines

There is no available data from in vitro studies assessing the cytotoxicity of (4S)-Efavirenz 2-Desoxo-2-methyl in any cell lines. Studies on Efavirenz have explored its cytotoxic effects in various cancer and non-cancer cell lines, including lung cancer cells and neural stem cells, but this information is specific to the parent drug. nih.gov

Investigation of Non-HIV-1 RT Related Molecular Targets (e.g., Serotonergic Receptors, CYP46A1)

No research could be located regarding the potential interaction of (4S)-Efavirenz 2-Desoxo-2-methyl with non-HIV-1 related molecular targets. The parent compound, Efavirenz, has been shown to interact with several off-target molecules, including acting as an antagonist at certain serotonergic receptors and as an activator of the brain enzyme CYP46A1, which is involved in cholesterol metabolism. nih.govnih.govnih.govmdpi.com The activity of its 2-Desoxo-2-methyl analog at these or other targets remains uninvestigated in published literature.

Advanced Analytical and Bioanalytical Methodologies for Research Applications of 4s Efavirenz 2 Desoxo 2 Methyl

Development and Validation of Chromatographic-Mass Spectrometric Methods (LC-MS/MS, GC-MS) for Research Samples

The primary methods for the sensitive and selective quantification of Efavirenz (B1671121) and its analogs are based on chromatography coupled with mass spectrometry. These techniques are essential for analyzing the compound in complex research samples.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high selectivity and sensitivity, allowing for quantification in various biological matrices with minimal sample volume. nih.gov Methods have been developed for Efavirenz in plasma, dried blood spots (DBS), and hair, demonstrating the versatility of LC-MS/MS. nih.govnih.gov Typically, these methods employ a reversed-phase C18 column for chromatographic separation with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous solution with a modifier like formic acid to ensure efficient ionization. nih.gov Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides excellent specificity. For instance, Efavirenz can be monitored in both negative and positive ionization modes, though negative mode is common. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for analyzing degradation products or in contexts where derivatization is feasible to increase volatility.

Quantification in In Vitro Biological Matrices (e.g., cell lysates, enzyme incubations)

In vitro studies are fundamental to understanding the metabolic profile and enzyme kinetics of new compounds. The quantification of (4S)-Efavirenz 2-Desoxo-2-methyl in matrices such as cell lysates and enzyme incubations is crucial for this research. Methodologies developed for Efavirenz provide a clear blueprint. For example, LC-MS/MS assays have been established to study the metabolism of Efavirenz by cytochrome P450 (CYP) enzymes, such as CYP2B6, in human liver microsomes (HLMs). nih.gov

These in vitro assays involve incubating the compound with the biological system (e.g., HLMs, specific CYP enzymes), followed by quenching the reaction and extracting the analyte. nih.gov LC-MS/MS is then used for quantification. The sensitivity of these methods allows for the determination of kinetic parameters like the inhibition constant (Kᵢ) and IC₅₀ values, which are vital for characterizing the compound's interaction with metabolic enzymes. nih.gov For (4S)-Efavirenz 2-Desoxo-2-methyl, similar assays would be employed to screen for its metabolic stability and potential as an inhibitor or inducer of key enzymes.

High-Throughput Screening Methods for Derivatives

High-throughput screening (HTS) is essential for the rapid evaluation of large libraries of chemical derivatives to identify lead compounds. For derivatives of Efavirenz, HTS assays are used to determine their inhibitory activity against the HIV-1 reverse transcriptase (RT) enzyme. nih.gov These assays are typically cell-based, utilizing indicator cell lines that signal the extent of viral replication. nih.gov

The susceptibility of recombinant viruses to various Efavirenz analogs can be determined in an HTS format, yielding critical data like the 50% inhibitory concentration (IC₅₀). nih.gov Such screening platforms are adaptable for "(4S)-Efavirenz 2-Desoxo-2-methyl" to quickly assess its antiviral efficacy relative to the parent compound and other derivatives.

Sample Preparation Techniques for Complex Research Samples

Effective sample preparation is critical to remove interfering substances from complex matrices and to concentrate the analyte, thereby improving the accuracy and sensitivity of the analysis. Several techniques validated for Efavirenz are applicable to its desoxo-methyl analog.

Solid-Phase Extraction (SPE) : This is a widely used technique for cleaning up samples from biological fluids. For Efavirenz analysis in human plasma, SPE has been successfully used to extract the drug and prepare it for RP-HPLC analysis.

Liquid-Liquid Extraction (LLE) : LLE is another common method for isolating analytes. For Efavirenz and its metabolites in plasma, LLE using solvents like ethyl acetate (B1210297) has proven effective, yielding clean extracts and good recovery. researchgate.net

Protein Precipitation (PPT) : This is a simpler and faster technique often used for plasma samples. It involves adding an organic solvent (like acetonitrile) to precipitate proteins, followed by centrifugation. The resulting supernatant can be directly injected or further diluted before LC-MS/MS analysis. nih.gov

Dried Blood Spot (DBS) Elution : For samples collected as DBS, the spot is typically punched out and the analyte is eluted using an appropriate organic solvent mixture before analysis. nih.gov

Method Validation Parameters for Accuracy, Precision, and Sensitivity in Research Contexts

Any quantitative analytical method must be rigorously validated to ensure its reliability. Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.net The key parameters assessed for methods analyzing Efavirenz, which would be required for (4S)-Efavirenz 2-Desoxo-2-methyl, include accuracy, precision, sensitivity (LOD and LOQ), linearity, and selectivity. nih.govresearchgate.net

Table 1: Representative LC-MS/MS Method Validation Parameters for Efavirenz Analysis

ParameterMatrixValidation ResultsReference
Linearity RangeHuman Plasma1.0–2,500 ng/mL (r > 0.99) nih.gov
AccuracyHuman Plasma95.2%–112% nih.gov
Intra-day Precision (%RSD)Human Plasma2.41%–9.24% nih.gov
Inter-day Precision (%RSD)Human Plasma3.03%–12.3% nih.gov
Lower Limit of Quantification (LLOQ)Human Plasma1.0 ng/mL nih.gov
Linearity RangeHair0.625–40 ng/mg nih.gov
AccuracyHair97%–110% nih.gov
Inter-day & Intra-day Precision (%CV)Hair< 7% (spiked QCs); < 12% (authentic QCs) nih.gov
Lower Limit of Quantification (LLOQ)Hair0.625 ng/mg nih.gov

Table 2: Representative RP-HPLC Method Validation Parameters for Efavirenz Analysis

ParameterValidation ResultsReference
Linearity Range10-100 µg/ml (r² = 0.999) researchgate.net
Precision (%RSD)< 2% researchgate.net
Limit of Detection (LOD)1.7 µg/ml researchgate.net
Limit of Quantification (LOQ)5.1 µg/ml researchgate.net

Application of Capillary Electrophoresis and Microfluidics for Analysis

Capillary electrophoresis (CE) offers an alternative to liquid chromatography with advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. A micellar electrokinetic chromatography (MEKC) method has been developed for the simultaneous separation of Efavirenz and other antiretroviral agents. This method uses an uncoated fused-silica capillary and a running buffer containing sodium dodecyl sulfate (B86663) (SDS). While extraction recovery for Efavirenz was noted to be around 77.4%, the method demonstrated good precision and linearity, making it suitable for analysis in serum samples. actascientific.com

Microfluidics, though not extensively reported for Efavirenz or its analogs, represents a promising future direction. This technology miniaturizes analytical processes onto a single chip, offering the potential for extremely fast, automated, and high-throughput analyses with minimal sample volumes, which would be highly advantageous in research settings.

Impurity Profiling and Degradation Product Analysis in Research Contexts

Impurity profiling is a critical component of drug development and manufacturing, ensuring the quality and safety of an active pharmaceutical ingredient (API). Since (4S)-Efavirenz 2-Desoxo-2-methyl is itself an analog, it could be considered a process-related impurity or a metabolite of Efavirenz. The analytical techniques used for impurity profiling must be able to separate and identify structurally similar compounds.

Forced degradation studies are conducted on the parent drug to identify potential degradation products that could form under various stress conditions (e.g., acid, base, oxidation, heat, light). Stability-indicating HPLC methods are developed to separate the main drug from all its degradation products. researchgate.net For Efavirenz, studies have identified several degradation products through hydrolysis and thermal stress. researchgate.net The characterization of these products is typically achieved using LC-MS, high-resolution mass spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. pharmaffiliates.com These same principles and methods would be applied to assess the stability of (4S)-Efavirenz 2-Desoxo-2-methyl and to profile any impurities in its own synthesis batches.

Computational and Theoretical Studies on 4s Efavirenz 2 Desoxo 2 Methyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic structure, which in turn dictates the molecule's geometry, stability, and reactivity. For derivatives of Efavirenz (B1671121), ab-initio molecular orbital methods have been employed to perform full optimization of their structures. nih.gov

One common approach involves using the Hartree-Fock (HF) method with a basis set like 3-21G to calculate the electronic wave function and energy of the molecule. nih.gov From these calculations, various electronic properties can be derived:

Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

Electrostatic Potential: This property helps to visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is vital for predicting non-covalent interactions with biological targets.

Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, which helps in understanding intermolecular interactions like hydrogen bonding and electrostatic interactions.

While specific data for (4S)-Efavirenz 2-Desoxo-2-methyl is not available, such quantum calculations would be the first step in a computational workflow to compare its electronic profile to that of Efavirenz and predict how the 2-desoxo-2-methyl modification alters its reactivity and interaction potential.

Molecular Docking and Dynamics Simulations for Receptor Interaction and Conformational Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful tools for studying how a ligand, such as (4S)-Efavirenz 2-Desoxo-2-methyl, interacts with its biological target, typically a protein receptor. For Efavirenz and its analogues, the primary target is the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT).

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking studies on Efavirenz derivatives have been performed using programs like GOLD and FlexX to understand their binding modes within the active site of both wild-type (WT) and mutant HIV-1 RT. nih.gov The results from these studies provide insights into key inhibitor-enzyme interactions, helping to explain the compound's mechanism of action and potency. nih.gov A successful docking pose is often characterized by a low binding energy score, indicating a favorable interaction.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to analyze the stability and conformational dynamics of the ligand-receptor complex over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements. For Efavirenz-like compounds, MD simulations combined with Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations have been used to rank binding affinities and predict absolute binding free energies. researchgate.net Analysis of the simulation can reveal:

Conformational Stability: Root Mean Square Deviation (RMSD) plots are used to assess the stability of the ligand's position and the protein's structure throughout the simulation.

Flexibility of Residues: Root Mean Square Fluctuation (RMSF) plots highlight which parts of the protein are flexible and which are rigid upon ligand binding.

Binding Free Energy: Techniques like MM-PBSA calculate the free energy of binding, providing a more accurate estimate of binding affinity than docking scores alone. researchgate.net

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) within a Research Framework

Before a compound can become a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction models offer a rapid and cost-effective way to screen compounds early in the research process.

For Efavirenz and its related compounds, several in silico approaches have been utilized:

Metabolism Prediction: Efavirenz is primarily metabolized by cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4. nih.govdrugbank.com In silico tools can predict which sites on a molecule are most likely to undergo metabolic modification. Population simulators like Simcyp™ have been used to model the pharmacokinetics of Efavirenz, including its absorption, distribution, metabolism, and excretion, and to predict drug-drug interactions. nih.gov Such a platform could be used to predict how the 2-desoxo-2-methyl group might alter metabolic pathways compared to the parent Efavirenz.

Toxicity Prediction: For degradation products of Efavirenz, in-silico toxicity has been evaluated using software like TOPKAT (Toxicity Prediction by Komputer Assisted Technology). nih.gov This software uses QSAR models to predict various toxicity endpoints, such as carcinogenicity, mutagenicity, and skin irritation. nih.gov This same framework would be applicable to assess the potential toxicity profile of (4S)-Efavirenz 2-Desoxo-2-methyl.

The table below summarizes key pharmacokinetic parameters for Efavirenz that are often predicted and validated using in silico and clinical studies.

ParameterObservation for EfavirenzRelevance for In Silico Prediction
Primary Metabolizing Enzymes CYP2B6, CYP3A4 nih.govdrugbank.comModels predict sites of metabolism and potential for drug-drug interactions.
Oral Clearance (CL/F) Predicted to increase from 3.23 to 9.9 L/h due to autoinduction. nih.govSimulators like Simcyp™ model complex pharmacokinetic behaviors. nih.gov
Effect of Co-medication Rifampicin co-administration predicted to decrease Efavirenz AUC by 16%. nih.govIn silico models are crucial for predicting the impact of co-administered drugs.
Toxicity of Related Compounds Degradation products evaluated for toxicity endpoints using TOPKAT. nih.govProvides a framework for assessing the toxic potential of new analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For Efavirenz derivatives, three-dimensional QSAR (3D-QSAR) studies have been particularly insightful.

Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to large series of Efavirenz compounds to understand the structural requirements for potent inhibition of both wild-type and mutant HIV-1 RT. nih.gov

CoMFA: This method correlates the biological activity of compounds with their steric and electrostatic fields.

CoMSIA: This method expands on CoMFA by including additional fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor.

These models generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease activity. For example, a map might show that a bulky group is favored in one region (steric field) or that a negative charge is disfavored in another (electrostatic field). nih.gov The statistical robustness of these models is key to their predictive power.

The table below shows the predictive ability of CoMFA and CoMSIA models developed for a series of 74 Efavirenz derivatives against wild-type (WT) and K103N mutant HIV-1 RT. nih.gov

ModelTargetCross-validated r² (q²)Non-cross-validated r²
CoMFA WT HIV-1 RT0.651Not Reported
CoMFA K103N HIV-1 RT0.678Not Reported
CoMSIA WT HIV-1 RT0.662Not Reported
CoMSIA K103N HIV-1 RT0.743Not Reported

The cross-validated correlation coefficient (q² or r²cv) is a measure of the model's internal predictive ability.

These QSAR models provide a validated roadmap for designing new derivatives with improved potency and resistance profiles.

Pharmacophore Modeling and Virtual Screening Applications for Novel Analogues

Pharmacophore modeling and virtual screening are powerful computational strategies for discovering novel lead compounds.

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. Based on the structures of highly active compounds like Efavirenz, a pharmacophore model can be generated that typically includes features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. This model serves as a 3D query for searching large chemical databases.

Virtual Screening: This process uses computational methods to screen vast libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov A pharmacophore model can be used as the initial filter in a virtual screening workflow. Hits from the pharmacophore screen are then typically subjected to molecular docking and scoring to refine the selection and prioritize candidates for experimental testing. nih.gov

For HIV-1 NNRTIs, these approaches have been used to identify novel scaffolds that fit the binding pocket of reverse transcriptase. nih.gov By applying a pharmacophore model derived from Efavirenz and other NNRTIs, researchers can search for new analogues, potentially including structures similar to (4S)-Efavirenz 2-Desoxo-2-methyl, to identify those with the highest predicted activity and most favorable drug-like properties. nih.gov This process accelerates the discovery of next-generation inhibitors.

Future Research Directions and Translational Perspectives Non Clinical

The landscape of antiretroviral therapy is in a constant state of evolution, driven by the need for compounds with improved efficacy, better resistance profiles, and enhanced safety. (4S)-Efavirenz 2-Desoxo-2-methyl, an analogue of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz (B1671121), represents a focal point for future non-clinical research aimed at addressing these challenges. impurity.com The following sections outline key areas for in vitro investigation that could unlock the full potential of this compound and its derivatives.

Q & A

Q. What analytical methods are recommended for quantifying (4S)-Efavirenz 2-Desoxo-2-methyl in biological matrices?

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods for quantifying efavirenz derivatives in plasma and cerebrospinal fluid (CSF). HPLC is preferred for its sensitivity in detecting low concentrations (e.g., 0.1–20 µg/mL), while GC is useful for volatile metabolites. Cross-validation with mass spectrometry ensures specificity, especially in distinguishing desoxo-methyl derivatives from parent compounds .

Q. How do CYP2B6 and CYP2A6 polymorphisms influence the pharmacokinetics of (4S)-Efavirenz 2-Desoxo-2-methyl metabolites?

CYP2B6 polymorphisms (e.g., 516G/T, 983T/C) reduce enzymatic activity, leading to elevated plasma concentrations of efavirenz and its metabolites. In slow metabolizers, CYP2A6 becomes a compensatory pathway, particularly for hydroxylation. For example, CYP2A6*48A/C variants correlate with higher CSF 8-hydroxy-efavirenz ratios, suggesting CNS-specific metabolism . Genotyping cohorts for these polymorphisms is critical for dose optimization.

Q. What in vitro models are suitable for assessing neurocognitive toxicity of (4S)-Efavirenz 2-Desoxo-2-methyl?

Primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons exposed to physiologically relevant CSF concentrations (e.g., 0.1–1 µM) can model neurotoxicity. Assays measuring mitochondrial dysfunction (e.g., ATP depletion) or oxidative stress markers (e.g., ROS levels) are recommended. Compare results against in vivo CSF:plasma ratios to validate translational relevance .

Advanced Research Questions

Q. How does the 2-Desoxo-2-methyl modification alter efavirenz’s interaction with CYP46A1 in Alzheimer’s disease models?

Hydrogen-deuterium exchange (HDX) mass spectrometry reveals structural changes in CYP46A1 when bound to efavirenz derivatives. The 2-desoxo-methyl group may enhance cholesterol-binding affinity by stabilizing hydrophobic interactions in the enzyme’s active site. Test this hypothesis using mutant CYP46A1 constructs and surface plasmon resonance (SPR) to measure binding kinetics .

Q. What strategies resolve discrepancies between in vitro toxicity thresholds and clinical neurocognitive outcomes for (4S)-Efavirenz derivatives?

Discrepancies arise due to CSF:plasma partitioning and CNS-specific metabolism. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to integrate in vitro IC50 values with clinical CSF concentration data. For example, adjust for CYP2A6-mediated metabolism in the CNS, which may trap neurotoxic metabolites despite subthreshold plasma levels .

Q. How does co-administration with TB therapies (e.g., isoniazid) affect (4S)-Efavirenz 2-Desoxo-2-methyl’s clearance rates?

Isoniazid inhibits CYP2B6, reducing efavirenz clearance by 26% in dual-therapy scenarios. Design crossover studies comparing clearance rates (CL/F) before and after TB therapy cessation. Monitor auto-induction effects post-isoniazid withdrawal using population pharmacokinetic models with Bayesian estimation .

Q. Why do CSF 8-hydroxy-efavirenz concentrations remain constant across metabolizer statuses despite plasma variability?

Two hypotheses: (1) spillover from plasma due to disrupted blood-brain barrier (BBB) permeability, or (2) localized CNS metabolism via CYP2A6. Test using BBB-on-a-chip models with genetically engineered CYP2A6/2B6 variants. Measure metabolite gradients across endothelial barriers using microdialysis .

Methodological Considerations

  • Data Contradiction Analysis : When plasma and CSF metabolite ratios conflict (e.g., neurotoxicity without elevated plasma levels), use mixed-effects models to account for inter-individual variability in CYP enzyme activity and BBB permeability .
  • Experimental Design : For neurocognitive studies, include the Colour Trails Test and Global Deficit Score (GDS) to quantify subclinical toxicity. Power calculations should adjust for low CSF metabolite detection rates (e.g., 17/47 participants in prior studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.